molecular formula C4H9N5O B1375052 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine CAS No. 1421780-45-1

1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine

Cat. No. B1375052
CAS RN: 1421780-45-1
M. Wt: 143.15 g/mol
InChI Key: JFQABMUWPUGHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine” is an organic compound containing a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The 2-methoxyethyl group attached to the tetrazole ring suggests that it’s an ether derivative .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The presence of the tetrazole ring and the ether group would be key structural features .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the tetrazole ring and the ether group . Tetrazoles are known to participate in various chemical reactions, including substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the tetrazole ring and the ether group . For instance, the ether group might contribute to the compound’s solubility in organic solvents .

Scientific Research Applications

Antimicrobial Activity

  • Silver(I) complexes with tetrazole-containing compounds, including derivatives similar to 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine, demonstrate remarkable inhibitory activity against a broad panel of Gram-positive and Gram-negative bacteria and fungi (Andrejević et al., 2018).

Synthesis and Structural Analysis

  • A facile synthesis method of 1-substituted 1H-1,2,3,4-tetrazole compounds has been developed, which might include derivatives of this compound. Some of these compounds showed strong phytocidal activity (Su et al., 2006).
  • Schiff bases derived from 1,3,4-thiadiazole compounds, which are structurally related to this compound, have been synthesized and analyzed for their structural and antimicrobial properties (Gür et al., 2020).

Catalysis and Synthesis Methods

  • Research has been conducted on the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles using various catalysts and conditions, providing insights into more efficient synthesis methods for compounds like this compound. For example, indium triflate-catalyzed synthesis under solvent-free conditions (Kundu et al., 2009), and the use of ionic liquids for synthesis (Potewar et al., 2007).

Application in Drug Design

  • Tetrazole derivatives, including those similar to this compound, are significant in medicinal chemistry and drug design due to their bioisosterism to carboxylic acids and amides, as well as their metabolic stability and other beneficial physicochemical properties. This is explored in detail in studies like the one by Neochoritis et al. (2019), who reviewed the use of multicomponent reactions for the preparation of substituted tetrazole derivatives (Neochoritis et al., 2019).

Miscellaneous Applications

  • Other research focuses on various aspects of tetrazole chemistry and its derivatives, offering a broader context to the potential applications of this compound in different scientific domains. For instance, the synthesis and characterization of metal ion complexes derived from tetrazole-triazole compounds and their anti-cancer activity (Ghani & Alabdali, 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a drug, it would interact with biological targets in the body .

properties

IUPAC Name

1-(2-methoxyethyl)tetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5O/c1-10-3-2-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQABMUWPUGHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.